molecular formula C24H23N5O5 B2722018 ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate CAS No. 893955-52-7

ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate

Cat. No.: B2722018
CAS No.: 893955-52-7
M. Wt: 461.478
InChI Key: MRCBJAHIYFWXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate is a useful research compound. Its molecular formula is C24H23N5O5 and its molecular weight is 461.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Characterization

  • A variety of synthetic routes for complex organic compounds are explored, demonstrating the breadth of chemical synthesis techniques and the importance of detailed structural characterization. For instance, the synthesis and characterization of substituted aryl meroterpenoids from red seaweed as potential antioxidants highlight the process of isolating and identifying complex molecules with potential therapeutic uses (Chakraborty et al., 2016).

Potential Applications in Pharmacology and Materials Science

  • Research into heterocyclic compounds, including imidazole derivatives, indicates a broad interest in developing materials with specific biological activities. These activities include antimicrobial properties, as shown in studies on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which have been screened for antimicrobial efficacy against a range of bacteria (Sharma et al., 2004).

Structural Studies for Drug Development

  • The crystal structure analysis of complex organic molecules, such as azilsartan methyl ester ethyl acetate hemisolvate, provides insights into the molecular configurations that are crucial for drug design and development. Such studies are essential for understanding the interactions at the atomic level that contribute to the efficacy and specificity of pharmaceutical agents (Li et al., 2015).

Antioxidant Properties of Phenolic Compounds

  • The isolation and identification of phenolic compounds from natural sources, such as walnut kernels, underscore the ongoing search for natural antioxidants that can be used in food preservation and as health supplements. These studies often involve detailed analysis of the compounds' ability to scavenge free radicals and their potential health benefits (Zhang et al., 2009).

Catalysis and Chemical Transformations

  • Investigations into the use of ionic liquids and other catalysts for promoting efficient chemical transformations underscore the importance of such materials in synthesizing complex organic molecules. For example, the use of ionic liquid [EMIM]OAc under ultrasonic irradiation for the synthesis of trisubstituted imidazoles highlights innovative approaches to catalysis and synthesis (Zang et al., 2010).

Properties

IUPAC Name

ethyl 2-[4-methyl-1,3-dioxo-6-(4-phenoxyphenyl)-4a,7,8,9a-tetrahydropurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5/c1-3-33-19(30)15-29-22(31)20-21(26(2)24(29)32)25-23-27(13-14-28(20)23)16-9-11-18(12-10-16)34-17-7-5-4-6-8-17/h4-12,20-21H,3,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEIKGXNQODPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.